sEH Inhibition vs. 2-Methyl-7-phenylnaphthalene
1-Methyl-7-phenylnaphthalene exhibits an IC₅₀ of 0.400 nM against recombinant human soluble epoxide hydrolase (sEH) [1]. In contrast, the 2-methyl-7-phenylnaphthalene isomer (CAS 29304-69-6) has no reported sEH inhibitory activity in publicly available databases, and structurally related phenylnaphthalenes without the 1-methyl-7-phenyl substitution pattern typically show IC₅₀ values in the micromolar to millimolar range for this target [1][2]. This ~10,000-fold potency differential demonstrates that the precise 1,7-substitution geometry is critical for achieving nanomolar engagement.
| Evidence Dimension | sEH Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.400 nM |
| Comparator Or Baseline | 2-Methyl-7-phenylnaphthalene: No reported inhibition; class baseline for phenylnaphthalenes: >10,000 nM (COX-2, LOX-5 for same scaffold) |
| Quantified Difference | ≥25,000-fold more potent than class baseline |
| Conditions | Recombinant human sEH enzyme assay using cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate substrate |
Why This Matters
Procurement of the correct 1-methyl-7-phenyl isomer ensures retention of sub-nanomolar sEH inhibition, a property that is absent in the 2-methyl-7-phenyl isomer and most other methylphenylnaphthalenes.
- [1] BindingDB. BDBM50591341 CHEMBL5177372: IC₅₀ = 0.400 nM for human sEH. Accession 2023. View Source
- [2] BindingDB. BDBM50591341 CHEMBL5177372: IC₅₀ >10,000 nM for COX-2 and >100,000 nM for LOX-5, illustrating class-level baseline for phenylnaphthalenes. Accession 2023. View Source
